molecular formula C19H21N3O2 B6475822 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole CAS No. 2640972-63-8

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole

Cat. No.: B6475822
CAS No.: 2640972-63-8
M. Wt: 323.4 g/mol
InChI Key: SCMBPPYUIJVGAK-UHFFFAOYSA-N
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Description

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole is an intriguing compound with a diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its complex structure, featuring both pyridine and benzoxazole moieties, lends itself to unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole typically involves multi-step synthetic pathways:

  • Pyridine Derivative Preparation: : Starting with the 3-methylpyridine, an electrophilic substitution reaction introduces the necessary functional groups.

  • Piperidine Substitution: : The piperidine moiety is introduced through nucleophilic substitution reactions, creating the 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine intermediate.

  • Benzoxazole Formation: : The final step involves the cyclization reaction forming the benzoxazole ring, typically under acidic or basic conditions.

Industrial Production Methods

In industrial settings, these reactions are optimized for scale-up, ensuring high yields and purity. Continuous flow synthesis and microwave-assisted synthesis are some of the advanced techniques used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

The compound 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole undergoes various chemical reactions:

  • Oxidation: : Can be oxidized to form different oxidation states.

  • Reduction: : Can be reduced under specific conditions to alter its functional groups.

  • Substitution: : Halogenation and alkylation reactions are common, introducing new substituents into the molecule.

Common Reagents and Conditions

  • Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used.

  • Substitution: : Reagents like bromine or alkyl halides in the presence of a catalyst.

Major Products

The resulting products from these reactions include various derivatives and analogs of the original compound, each with potentially unique properties.

Scientific Research Applications

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole finds applications in:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its interactions with biological systems, including enzyme inhibition studies.

  • Medicine: : Potential therapeutic applications, especially in targeting specific cellular pathways.

  • Industry: : Utilized in the development of materials with specific chemical and physical properties.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : It interacts with various receptors and enzymes, influencing biochemical pathways.

  • Pathways Involved: : Modulation of cellular signaling pathways, impacting processes like cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole

  • 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzimidazole

Unique Features

The presence of the benzoxazole ring and the specific substitution pattern confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

There you have it: a detailed breakdown of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole. Does this intrigue you? What aspect are you most curious about?

Properties

IUPAC Name

2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-12-20-9-6-17(14)23-13-15-7-10-22(11-8-15)19-21-16-4-2-3-5-18(16)24-19/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMBPPYUIJVGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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